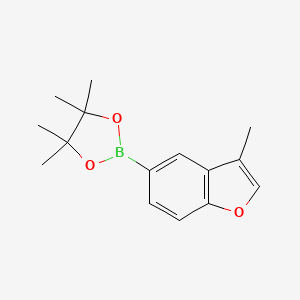

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H19BO3 and its molecular weight is 258.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane (CAS No. 519054-55-8) is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H17BO3. It has a molecular weight of 244.09 g/mol and exhibits high gastrointestinal absorption and blood-brain barrier permeability. The compound acts as a substrate for P-glycoprotein and inhibits several cytochrome P450 enzymes (CYP1A2 and CYP3A4) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacteria and fungi. For instance, studies have shown that related benzofuran derivatives possess significant activity against pathogens such as Bacillus pumilus and Aspergillus niger .

Antiviral Activity

The compound may also demonstrate antiviral properties. Certain benzofuran derivatives have been tested for their ability to inhibit viruses using Nicotiana glutinosa as an assay host against tobacco mosaic virus. The results suggest potential antiviral activity both in vitro and in vivo .

Enzyme Inhibition

The inhibition of cytochrome P450 enzymes is a critical aspect of the biological activity of this compound. Specifically:

- CYP1A2 : Inhibitor

- CYP2D6 : Inhibitor

- CYP3A4 : Inhibitor

This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various benzofuran derivatives including the target compound, researchers found that the dioxaborolane exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics in several cases.

Study 2: Antiviral Testing

Another study focused on the antiviral potential of related compounds against the tobacco mosaic virus. The results indicated that specific structural modifications enhanced antiviral activity. The compound's structural similarities to other active derivatives suggest it could also possess similar efficacy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H17BO3 |

| Molecular Weight | 244.09 g/mol |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2D6 (Yes), CYP3A4 (Yes) |

| Antimicrobial Activity | Active against multiple pathogens |

| Antiviral Activity | Potentially active |

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent in treating infections caused by resistant bacteria and viruses. Its ability to inhibit key metabolic enzymes suggests that it could be used in combination therapies to enhance efficacy while minimizing adverse effects.

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane is as a reagent in catalyzing carbon-carbon bond formation reactions. It is particularly useful in the Suzuki-Miyaura cross-coupling reaction, which is a vital method for synthesizing biaryl compounds. The compound serves as a boronic acid derivative that can facilitate the coupling of aryl halides with organoboron compounds.

Case Study: Suzuki-Miyaura Reaction

In studies involving the Suzuki reaction, this compound demonstrated high efficiency and selectivity when paired with palladium catalysts. The reaction conditions were optimized to achieve maximum yields of the desired biaryl products with minimal by-products .

Photoredox Catalysis

Another significant application is in photoredox catalysis, where it can generate radicals upon exposure to light. This property allows it to participate in various transformations involving Csp2-Csp3 bond formation. The use of this compound in photoredox processes has been shown to enhance reaction rates and broaden substrate scope .

Case Study: Radical Generation

Research indicated that using this compound under visible light irradiation led to efficient radical generation pathways that were utilized in synthesizing complex organic molecules .

Pharmaceutical Applications

Due to its structural characteristics and reactivity profile, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with various biological targets makes it a candidate for designing new therapeutic agents.

Example: Anticancer Agents

In preliminary studies, derivatives of this compound have shown promising activity against cancer cell lines. The mechanism involves interference with cellular signaling pathways through the formation of boron-containing heterocycles that can modulate biological activity .

Material Science

The compound also finds applications in material science as a building block for creating functional materials. Its unique electronic properties allow it to be integrated into polymers and other materials for electronic applications.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has explored the incorporation of this compound into OLEDs due to its favorable photophysical properties. Devices fabricated with this material exhibited enhanced brightness and efficiency compared to traditional materials .

Summary Table of Applications

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-5-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO3/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAAEXDNWAKJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.